

4-Hydroxyquinoline-2-acetonitrile chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyquinoline-2-acetonitrile

Cat. No.: B11909071

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An In-depth Technical Guide to 4-Hydroxyquinoline-2-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline-2-acetonitrile is a heterocyclic organic compound featuring a quinoline core structure substituted with a hydroxyl group at the 4-position and an acetonitrile group at the 2-position. The quinoline scaffold is a prominent pharmacophore found in a wide array of biologically active compounds, including antimalarials, anticancer agents, and antibacterials.^[1]^[2] The presence of the 4-hydroxy group and the C2-acetonitrile substituent suggests that this molecule may exhibit interesting chemical reactivity and biological properties, making it a compound of interest for further investigation in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The chemical structure of **4-Hydroxyquinoline-2-acetonitrile** is characterized by the fusion of a benzene ring and a pyridine ring, forming the quinoline nucleus. The hydroxyl group at position 4 can exist in tautomeric equilibrium with its keto form, 2-(cyanomethyl)-1H-quinolin-4(4H)-one. The acetonitrile group at position 2 consists of a methylene bridge connected to a nitrile functional group.

Table 1: Chemical and Physical Properties of **4-Hydroxyquinoline-2-acetonitrile**

Property	Value	Source/Notes
IUPAC Name	2-(4-hydroxyquinolin-2-yl)acetonitrile	---
Synonyms	4-Hydroxy-2-quinolineacetonitrile	---
CAS Number	1261626-61-2	[3]
Molecular Formula	C ₁₁ H ₈ N ₂ O	[4]
Molecular Weight	184.19 g/mol	[4]
Appearance	White to off-white powder	Estimated based on related compounds
Melting Point	>230 °C	Estimated based on related compounds
Solubility	Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; likely insoluble in water.[5][6][7]	Estimated based on 4-hydroxyquinoline
Storage	2-8°C, protected from light and moisture.[4]	---

Spectroscopic Data (Predicted)

While specific experimental spectra for **4-Hydroxyquinoline-2-acetonitrile** are not readily available in the public domain, the following are predicted characteristic signals based on its structure and data from analogous compounds.[8][9][10]

- ¹H NMR (in DMSO-d₆): Aromatic protons of the quinoline ring would appear in the range of δ 7.0-8.5 ppm. The methylene protons of the acetonitrile group would likely appear as a singlet around δ 3.5-4.5 ppm. The hydroxyl proton signal would be broad and its chemical shift would be solvent and concentration-dependent.
- ¹³C NMR (in DMSO-d₆): Aromatic carbons would resonate in the δ 110-150 ppm region. The nitrile carbon would appear downfield, typically >115 ppm, and the methylene carbon would

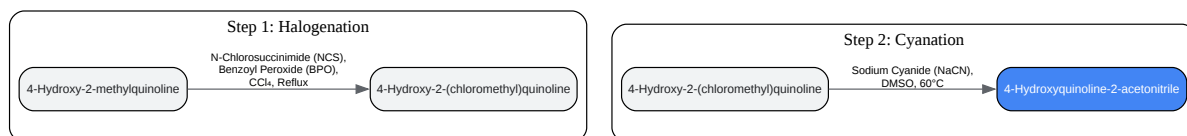
be in the aliphatic region.

- IR (KBr): Characteristic peaks would be expected for the O-H stretch (broad, $\sim 3200\text{-}3400\text{ cm}^{-1}$), C \equiv N stretch ($\sim 2250\text{ cm}^{-1}$), C=C and C=N stretching in the aromatic region ($\sim 1500\text{-}1650\text{ cm}^{-1}$), and C-O stretching ($\sim 1200\text{-}1300\text{ cm}^{-1}$).
- Mass Spectrometry (EI): The molecular ion peak (M^+) would be observed at $m/z = 184.19$.

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for **4-Hydroxyquinoline-2-acetonitrile** is not currently available in the literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of quinoline derivatives.[11][12] The following multi-step synthesis is a theoretical pathway starting from the commercially available 4-hydroxy-2-methylquinoline.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **4-Hydroxyquinoline-2-acetonitrile**.

Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Hydroxy-2-(chloromethyl)quinoline

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline (1 equivalent), N-chlorosuccinimide (NCS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide (BPO).

- **Solvent Addition:** Add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
- **Reaction Conditions:** Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.
- **Purification:** Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of **4-Hydroxyquinoline-2-acetonitrile**

- **Reaction Setup:** In a round-bottom flask, dissolve the crude 4-hydroxy-2-(chloromethyl)quinoline (1 equivalent) from the previous step in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
- **Reagent Addition:** Add sodium cyanide (NaCN, 1.2 equivalents) to the solution.
- **Reaction Conditions:** Heat the reaction mixture to approximately 60-80°C and stir until the reaction is complete (monitored by TLC).
- **Work-up:** Cool the reaction mixture and pour it into ice-water. A precipitate should form.
- **Purification:** Collect the solid by filtration, wash with water, and dry. The crude **4-Hydroxyquinoline-2-acetonitrile** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Context and Potential Applications

While there is no specific biological data for **4-Hydroxyquinoline-2-acetonitrile**, the broader class of 4-hydroxyquinoline derivatives has been extensively studied and shown to possess a wide range of biological activities.^{[1][2][13][14][15]}

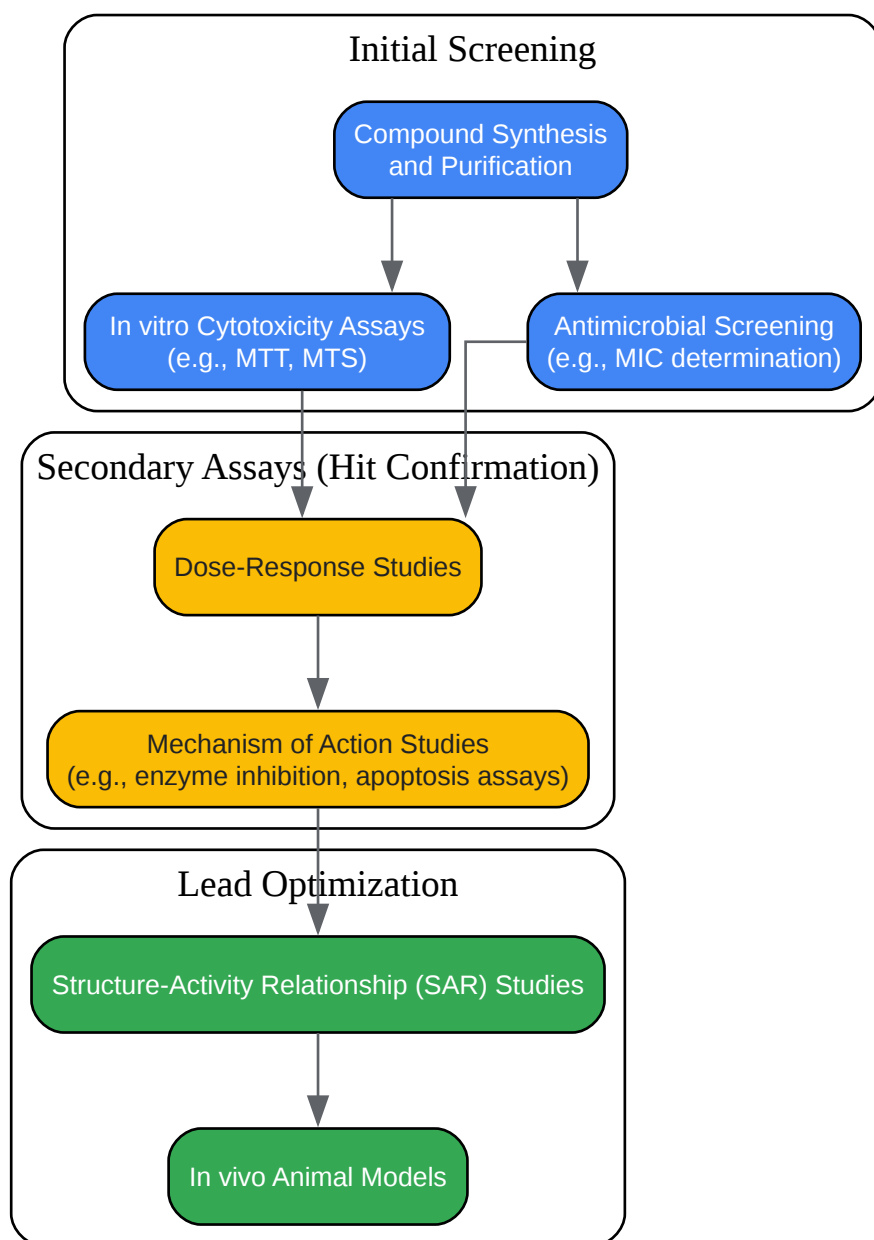
- **Anticancer Activity:** Many quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.^{[16][17][18]} Their mechanisms of action can include the inhibition of tubulin polymerization and targeting key enzymes in cancer progression.^[16]

- **Antimicrobial Activity:** The quinoline core is central to many antibacterial and antifungal agents.^{[19][20][21]} The development of quinoline-based antimicrobials is an active area of research, particularly in the context of rising antibiotic resistance.
- **Antimalarial Activity:** Quinoline-containing compounds like chloroquine have been cornerstones of antimalarial therapy.^[1] Research into new quinoline derivatives continues to be important in combating drug-resistant malaria.
- **Neuroprotective Effects:** Some quinoline derivatives have been investigated as potential treatments for neurodegenerative diseases by targeting enzymes such as acetylcholinesterase and beta-site APP cleaving enzyme-1 (BACE1).^[22]

Given this context, **4-Hydroxyquinoline-2-acetonitrile** represents a novel scaffold for the development of new therapeutic agents. Its potential biological activities warrant further investigation.

Experimental Workflow for Biological Evaluation

For drug development professionals, a logical workflow for assessing the biological potential of a novel compound like **4-Hydroxyquinoline-2-acetonitrile** is crucial.



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- To cite this document: BenchChem. [4-Hydroxyquinoline-2-acetonitrile chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11909071#4-hydroxyquinoline-2-acetonitrile-chemical-structure-and-properties]

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